
Cefpimizole
Overview
Description
Cefpimizole is a third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its molecular formula is C₂₈H₂₆N₆O₁₀S₂, and it is often administered as the sodium salt (this compound Disodium Salt, CAS: 84324-56-1) . Structurally, it contains a β-lactam ring fused to a dihydrothiazine ring, with additional substitutions enhancing its stability against β-lactamases . This compound is primarily excreted renally (73–80% unchanged) and exhibits dose-proportional pharmacokinetics with a terminal half-life of ~1.9–2.05 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefpimizole involves multiple steps, starting from the core cephalosporin structure The process typically includes the acylation of the amino group at the 7-position of the cephalosporin nucleus with a suitable acylating agentThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production also includes stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefpimizole undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiazolidine ring.
Reduction: The carbonyl group in the cephalosporin nucleus can be reduced under specific conditions.
Substitution: Various substituents can be introduced at the 3-position of the cephalosporin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to sulfoxide derivatives, while substitution can introduce new functional groups that enhance the antibiotic’s activity .
Scientific Research Applications
Pharmacokinetics and Safety Profile
Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that this compound is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .
Treatment of Gonorrhea
This compound has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that this compound does not offer advantages over existing antibiotics for this indication.
Gynecological Infections
In a clinical setting, this compound was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.
Prophylactic Use in Surgery
This compound has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that this compound can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.
Case Study: Gynecological Infection
- Patient Profile : Seven women with diagnosed gynecological infections.
- Treatment : Intravenous this compound (1 g).
- Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .
Case Study: Gonorrhea Treatment
Mechanism of Action
Cefpimizole exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions .
Comparison with Similar Compounds
Comparison with Similar Cephalosporins
Antimicrobial Activity
Cefpimizole’s efficacy against bacterial pathogens varies compared to other cephalosporins. In a susceptibility study against Citrobacter freundii (associated with white muscle disease), this compound demonstrated a zone of inhibition of 9 mm (resistant, R), while Ceftazidime and Cefepime showed larger inhibition zones (15 mm and 16 mm, respectively) . This suggests reduced potency against this specific pathogen. However, in experimental pneumococcal meningitis, this compound exhibited superior cerebrospinal fluid (CSF) penetration compared to Cefotaxime , achieving bactericidal activity comparable to newer agents like BMY 28142 (Cefepime) and HR 810 .
Table 1: Antimicrobial Susceptibility Against Citrobacter freundii
Compound | Zone Diameter (mm) | Interpretation |
---|---|---|
This compound | 9 | R |
Ceftazidime | 15 | R |
Cefepime | 16 | I (Intermediate) |
Ceftriaxone | 21 | R |
Pharmacokinetic Profile
- Half-life and Clearance : this compound’s half-life (~2 hours) is shorter than Cefepime (2–2.3 hours) but comparable to Ceftazidime (1.5–2 hours). Its total body clearance (118.6 mL/min) is primarily renal, similar to other cephalosporins .
- CSF Penetration : In rabbit meningitis models, this compound achieved CSF concentrations 10–20× MIC , outperforming Cefotaxime and matching Cefepime .
Table 2: Pharmacokinetic Comparison
Parameter | This compound | Cefepime | Ceftazidime |
---|---|---|---|
Half-life (h) | 1.9–2.05 | 2.0–2.3 | 1.5–2.0 |
Renal Excretion | 73–80% | 85% | 80–90% |
CSF Penetration | High | Moderate-High | Moderate |
Biological Activity
Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied. Key findings include:
- Distribution and Elimination : this compound follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h, and the terminal elimination rate constant is 0.358 ± 0.036 h, resulting in a half-life of about 1.9 hours .
- Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
- Dose Proportionality : Studies indicate that this compound exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .
Clinical Efficacy
This compound has demonstrated significant clinical efficacy in treating various infections:
- Case Studies : In a study involving seven patients with gynecological infections, this compound achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
- Infections Treated : this compound has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .
Comparative Studies
Comparative studies have assessed this compound against other antibiotics:
Research Findings
Recent research highlights the importance of this compound in specific clinical scenarios:
- Prophylactic Use : Studies suggest that this compound may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
- Animal Models : In animal studies comparing various prophylactic regimens, this compound demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .
Q & A
Basic Research Questions
Q. How should researchers design pharmacokinetic (PK) studies for Cefpimizole to ensure scientific rigor?
To design robust PK studies, researchers must:
- Define clear objectives (e.g., bioavailability, half-life) and align them with clinically relevant endpoints .
- Justify dosing regimens (route, interval) based on prior preclinical data and pharmacodynamic (PD) targets .
- Use validated analytical methods (e.g., HPLC-MS) for plasma concentration measurements, referencing established protocols .
- Include control groups and account for covariates like renal/hepatic function in participant selection .
- Adhere to ethical guidelines , including informed consent and institutional review board (IRB) approvals .
Q. What variables are critical to control in this compound efficacy studies?
- Independent variables : Dose, administration route, formulation.
- Dependent variables : MIC (minimum inhibitory concentration), AUC (area under the curve), clearance rates.
- Confounding factors : Patient demographics (age, weight), comorbidities, concomitant medications .
- Statistical controls : Use multivariate regression to isolate this compound-specific effects .
Q. How can researchers justify dosing intervals for this compound in novel bacterial models?
- Conduct time-kill assays to correlate drug concentration with bacterial growth inhibition .
- Apply PK/PD indices (e.g., %T > MIC) from preclinical data to optimize dosing .
- Validate models using in vitro–in vivo extrapolation (IVIVE) to bridge lab and clinical results .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound efficacy data across studies?
- Perform meta-analysis to identify heterogeneity sources (e.g., strain variability, assay protocols) .
- Apply sensitivity analysis to test robustness of conclusions against outliers .
- Use triangulation by combining in vitro, animal, and clinical data to validate mechanisms .
Q. How can mixed-methods approaches enhance understanding of this compound resistance mechanisms?
- Qualitative : Conduct interviews/focus groups with clinicians to identify prescribing patterns influencing resistance .
- Quantitative : Integrate genomic sequencing (e.g., resistance gene expression) with PK data .
- Iterative design : Refine hypotheses using cyclic data collection/analysis .
Q. What strategies improve reproducibility in this compound synthesis and characterization?
- Document reagent sources (manufacturer, purity) and synthesis conditions (temperature, catalysts) .
- Report spectroscopic data (NMR, IR) with peak assignments and purity thresholds (>95%) .
- Share raw datasets and analysis code via repositories to enable independent verification .
Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations?
- Risk mitigation : Exclude participants with hypersensitivity to β-lactams and monitor adverse events rigorously .
- Informed consent : Use plain-language summaries and validate comprehension via quizzes .
- Data anonymization : Remove identifiers from datasets shared externally .
Q. Methodological Frameworks and Tables
Table 1: Key PK Parameters for this compound (Adapted from )
Parameter | Value (Mean ± SD) | Clinical Relevance |
---|---|---|
Half-life (t₁/₂) | 2.1 ± 0.3 hrs | Dosing frequency optimization |
AUC₀–₂₄ | 45 ± 8 mg·h/L | Total drug exposure |
Protein binding | 85% | Free drug availability |
Renal clearance | 70% | Dose adjustment in renal impairment |
Table 2: Research Frameworks for this compound Studies
Properties
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84880-03-5 | |
Record name | Cefpimizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpimizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFPIMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpimizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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